cis-Captafol

Description

Historical Context and Evolution of Research on cis-Captafol

Research into captafol (B1668290), including its cis isomer, traces back to its initial development as a broad-spectrum fungicide. Captafol was first produced commercially and registered for use in the United States in 1961 under the name Difolatan. nih.govnih.gov Its utility lay in controlling a wide array of fungal diseases affecting various crops, ornamental plants, and turf grasses, and it was also employed against certain seed- and soil-borne organisms. nih.gov Additionally, it found use in the timber industry as a wood preservative and for protecting grafting and pruning wounds on trees. iarc.fr

Early research focused on its efficacy in agricultural applications and its chemical properties. Captafol is synthesized through the reaction of tetrahydrophthalimide and 1,1,2,2-tetrachloroethylsulfenyl chloride in the presence of aqueous sodium hydroxide. nih.govnih.gov Production in the U.S. was significant, with estimates of 3,600 to 4,500 metric tons annually between 1979 and 1981, with roughly half being exported. nih.govnih.gov The sole U.S. producer had a capacity of 12 million pounds in 1983 but ceased production in 1987. nih.govnih.gov

Over time, research evolved to investigate the biological activity and potential implications of captafol. Studies in experimental animals began to reveal concerning findings regarding its carcinogenicity and genotoxicity. nih.govnih.govnih.govresearchgate.netinchem.org This led to a shift in research focus towards understanding its mechanisms of action at a cellular and genetic level. For instance, studies explored its interaction with biological molecules, such as its known attraction to sulfhydryl groups of proteins, which is believed to contribute to its fungitoxicity but also its general toxicity due to inhibition of various metabolic processes. researchgate.netresearchgate.net Research also delved into its effects on eukaryotic topoisomerases, enzymes crucial for DNA management. researchgate.net

The accumulating evidence regarding the potential risks associated with captafol resulted in significant regulatory actions globally. ontosight.ainih.govnih.govnih.gov Research then further adapted to analyze residues in food and the environment, as well as to investigate its persistence and potential for contamination. nih.govmpi.govt.nz The evolution of research on captafol, therefore, reflects a progression from initial focus on its fungicidal utility to a more in-depth examination of its chemical interactions, biological effects, and environmental fate, driven by increasing concerns over its broader impact.

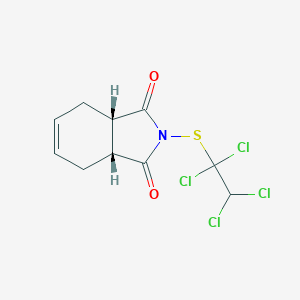

Structural Isomerism and Stereochemical Considerations in this compound Studies

Captafol exists in isomeric forms, specifically cis and trans isomers. herts.ac.uk This isomerism arises from the substituted cyclohexene (B86901) ring within its structure. The chemical name for captafol is N-(1,1,2,2-tetrachloroethylthio)cyclohex-4-ene-1,2-dicarboximide. herts.ac.uk The cyclohexene ring has two carbon atoms that are part of the dicarboximide structure, and the relative orientation of the substituents on these carbon atoms determines the cis or trans configuration. In this compound, these substituents are on the same side of the ring.

The presence of structural isomerism, particularly the cis and trans forms, is a significant stereochemical consideration in studies involving captafol. While the general chemical formula for captafol is C₁₀H₉Cl₄NO₂S, the spatial arrangement of atoms differs between the isomers. herts.ac.uk this compound has a specific PubChem CID (16760159), distinct from the general Captafol entry (CID 17038), which often refers to the unstated or a mixture of isomers. nih.govnih.govuni.lunih.govlabsolu.ca

Research studies often specify whether they are investigating captafol in general or a particular isomer like this compound, as their physical, chemical, and biological properties, including activity and degradation pathways, can differ. For example, the IUPAC name for this compound is (3aR,7aS)-2-[(1,1,2,2-tetrachloroethyl)sulfanyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, which explicitly denotes the cis configuration and absolute stereochemistry. wikipedia.org

Understanding the specific stereochemistry is crucial when evaluating research findings, especially concerning biological interactions and environmental fate, as the different spatial arrangements can influence how the molecule interacts with biological targets or degrades in various environments. Although many studies may refer to "captafol" without specifying the isomer, research focusing on the precise behavior and effects of this compound requires explicit consideration of its unique stereochemical structure.

Contemporary Relevance and Research Imperatives for this compound

Despite the significant restrictions and bans on the use of captafol, including its cis isomer, in many countries due to health and environmental concerns, there remains a contemporary relevance and certain research imperatives related to this compound. ontosight.ainih.govnih.govnih.govwikipedia.org

One key area of contemporary relevance is the continued need for environmental monitoring and remediation research. Although production and widespread use have ceased in many regions, legacy contamination in soil and water sources may still exist, necessitating research into effective methods for detection, monitoring, and remediation of this compound and its degradation products. ontosight.ainih.gov Studies on its persistence and environmental impact remain relevant for understanding the long-term consequences of its historical use. ontosight.ai

Furthermore, research into the fundamental chemical and biological interactions of this compound can still provide valuable insights. Understanding its precise mechanisms of toxicity, its interactions with biological molecules like proteins and enzymes (such as topoisomerases), and its degradation pathways contributes to the broader scientific knowledge base concerning halogenated organic compounds and phthalimide (B116566) derivatives. researchgate.netresearchgate.net This knowledge can be crucial for evaluating the potential risks of structurally similar compounds or for developing safer alternatives.

Another imperative relates to analytical chemistry. The need for sensitive and specific analytical methods to detect and quantify this compound in various matrices (environmental samples, biological specimens) remains important for monitoring purposes and for conducting further research studies. iarc.frmpi.govt.nzoup.com

Finally, while research on its direct use as a fungicide is no longer a primary focus in many parts of the world, studies exploring novel approaches for targeted delivery of chemicals, which might theoretically include compounds like captafol for highly specific applications (though its toxicity profile makes this unlikely for widespread use), highlight the ongoing need for fundamental research in chemical delivery systems. google.com However, any such research involving this compound would need to be conducted under stringent conditions and primarily for understanding principles rather than for developing new applications given its known hazards.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3aS,7aR)-2-(1,1,2,2-tetrachloroethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl4NO2S/c11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17/h1-2,5-6,9H,3-4H2/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRWWRDRBPCWTF-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]2[C@@H]1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl4NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034418 | |

| Record name | cis-Captafol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2939-80-2, 2425-06-1 | |

| Record name | cis-N-(1,1,2,2-Tetrachloroethylthio)-4-cyclohexene-1,2-dicarboximide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2939-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Captafol [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Captafol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002939802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Captafol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPTAFOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D88BWD4H64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Cyclohexene-1,2-dicarboximide, N-((1,1,2,2-tetrachloroethyl)thio)- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GW4AC4A0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis and Derivatization Methodologies for Cis Captafol

Established Synthetic Pathways for cis-Captafol

The primary established synthetic route for this compound involves the reaction of cis-1,2,3,6-tetrahydrophthalimide (B155146) with 1,1,2,2-tetrachloroethylsulfenyl chloride, also known as perchloromethyl mercaptan. wikipedia.org This reaction typically occurs in the presence of a base to facilitate the formation of the imide salt.

Key Precursors and Reaction Conditions

The key precursors for this compound synthesis are cis-1,2,3,6-tetrahydrophthalimide and 1,1,2,2-tetrachloroethylsulfenyl chloride. wikipedia.org

cis-1,2,3,6-Tetrahydrophthalimide:* This cyclic imide is derived from cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640) and ammonia (B1221849) or urea (B33335). google.com Several methods exist for its preparation, including heating the anhydride with urea at elevated temperatures (155-160°C) or reacting it with aqueous ammonia (110-160°C) or ammonia gas (145-152°C). google.com

1,1,2,2-Tetrachloroethylsulfenyl chloride (Perchloromethyl mercaptan): This organosulfur compound is commonly synthesized by the chlorination of carbon disulfide, often in the presence of an iodine catalyst. wikipedia.orgjustia.comgoogle.compatsnap.com Improved processes for its preparation involve chlorinating carbon disulfide in the presence of iodine, followed by distillation to separate the product from low-boiling fractions. justia.com Continuous synthesis methods using a reaction tower have also been developed, maintaining reaction temperatures not higher than 35°C. patsnap.com Additives like difunctional carbonyl compounds can be used to improve yield and suppress the formation of byproducts such as carbon tetrachloride and sulfur monochloride. google.com

The synthesis of this compound from these precursors typically involves reacting the sodium salt of cis-1,2,3,6-tetrahydrophthalimide with 1,1,2,2-tetrachloroethylsulfenyl chloride in a solvent like benzene. wikipedia.org Another method involves dissolving the imide directly in an aqueous alkaline solution and reacting it with perchloromethyl mercaptan at room temperature. google.com This latter approach has been reported to simplify the process and increase the yield of high-purity product. google.com

The general reaction can be represented as:

cis-Tetrahydrophthalimide + 1,1,2,2-Tetrachloroethylsulfenyl chloride + Base → this compound + Base salt

Yield Optimization and Purity Considerations

Optimizing the yield and purity of this compound is crucial for its effective application. Factors influencing yield in the reaction between tetrahydrophthalimide and perchloromethyl mercaptan include the choice of base, solvent, temperature, and reaction time. Using an aqueous alkaline solution for the reaction has been shown to provide high purity and good yields, reportedly around 93%. google.com

Purity of technical-grade this compound is typically around 98%, with impurities that may include toluene, tetrahydrophthalimide, and unknown chlorinated substances. inchem.org Achieving high purity is important to minimize potential side reactions or undesired properties in the final product. Recrystallization is a common purification technique employed. inchem.org

Exploration of Novel Synthetic Routes and Analogues of this compound

While the established pathway is prevalent, research continues into novel synthetic routes and the creation of analogues to potentially improve properties or explore new applications.

Stereoselective Synthesis Approaches for this compound

This compound itself possesses a defined stereochemistry at the cyclohexene (B86901) ring (3aR, 7aS). nih.gov While the standard synthesis using cis-1,2,3,6-tetrahydrophthalimide inherently utilizes the correct cyclic imide precursor, research into stereoselective synthesis in related imide structures is relevant. For instance, studies on the enantioselective ring opening of N-(methylsulfonyl)dicarboximides highlight approaches to control stereochemistry in imide-containing compounds. lookchem.com Although direct stereoselective synthesis of the this compound skeleton from acyclic or achiral precursors specifically focusing on the cis configuration was not prominently found in the search results, the use of the pre-formed cis-tetrahydrophthalimide ensures the desired relative stereochemistry at the 3a and 7a positions.

Synthesis of Deuterated or Labeled this compound for Mechanistic Studies

The synthesis of labeled compounds, such as deuterated this compound, is valuable for studying its metabolic fate, environmental degradation pathways, and mechanism of action. While specific examples of deuterated this compound synthesis were not detailed in the search results, the synthesis of other labeled organic molecules for mechanistic studies is a common practice. For example, the synthesis of deuterium-labeled olopatadine-d6 (B12401662) has been reported for such purposes. researchgate.net Applying similar strategies, such as using deuterated precursors or solvents in the established synthesis of this compound, could yield labeled versions for research.

Chemical Derivatization Strategies for Enhanced Analytical or Mechanistic Probes

Chemical derivatization of this compound can be employed to enhance its detectability in analytical methods or to create probes for studying its interactions at a mechanistic level. The presence of the N-S bond and the imide functionality offers potential sites for chemical modification.

For analytical purposes, derivatization can improve volatility or introduce functional groups suitable for specific detection techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov While the search results did not provide specific derivatization protocols solely for this compound analysis, methods for analyzing related phthalimide (B116566) fungicides like captan (B1668291) and folpet (B141853) using GC-MS after extraction have been reported. researchgate.net Such methods might involve derivatization steps, although not explicitly detailed as this compound derivatization in the provided snippets.

For mechanistic studies, derivatization could involve introducing reporter groups or reactive functionalities to probe binding sites or reaction mechanisms. The reaction of this compound with sulfhydryl compounds, leading to the cleavage of the N-S bond, is a known chemical property that is faster than hydrolysis and may be relevant in biological systems. inchem.org This reactivity could potentially be exploited in derivatization strategies aimed at understanding its biological interactions. Research on the synthesis of N-substituted tetrahydrophthalimide derivatives for various biological activities, such as enzyme inhibition, demonstrates the potential for modifying the imide nitrogen. nih.govacs.org Although these studies focus on different substituents than the tetrachloroethylthio group of this compound, they illustrate the chemical handle provided by the imide nitrogen for derivatization.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 16760159 |

| cis-1,2,3,6-Tetrahydrophthalimide | 92888 |

| 1,1,2,2-Tetrachloroethylsulfenyl chloride (Perchloromethyl mercaptan) | 11666 |

Data Table: Synthesis Conditions for Perchloromethyl Mercaptan

| Method | Key Reactants | Catalyst (if any) | Temperature (°C) | Notes | Source |

| Chlorination of Carbon Disulfide | Carbon disulfide, Chlorine | Iodine | Not specified | Widely used process | google.com |

| Improved Chlorination of Carbon Disulfide | Carbon disulfide, Chlorine | Iodine | Not specified | ~10% saving in raw materials, distillation steps | justia.com |

| Continuous Synthesis (Reaction Tower) | Carbon disulfide, Water, Chlorine | None | ≤ 35 | Three-layer feeding tower reactor | patsnap.com |

| Chlorination of Dimethyl Disulfide | Dimethyl disulfide, Chlorine | Iodine | Not in excess of 0 | Good yield, no sulfur chloride formation | google.com |

Advanced Analytical Techniques for Cis Captafol and Its Metabolites

Chromatographic Separations for Complex Matrix Analysis

Chromatographic techniques are essential for separating cis-Captafol and its metabolites from complex sample matrices, such as food products and environmental samples, before detection and quantification. The choice of chromatographic method often depends on the specific analyte properties and the matrix complexity.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) and its hyphenated techniques, such as GC-MS/MS, have been widely used for the analysis of this compound residues. GC-MS is effective for separating volatile and semi-volatile compounds. NIST libraries contain GC-MS spectral information for this compound. nih.govnist.gov GC-quadrupole mass spectrometry (GC-QMS) and GC-ion trap mass spectrometry (GC-ITMS) have been employed to analyze condensed products and volatile organic compounds resulting from the thermal decomposition of captafol (B1668290). researchgate.net

GC coupled with electron capture detection (GC-ECD) has also been a preferred method for captafol residue analysis in plant and animal tissues, often involving cleanup steps like column chromatography or thin-layer chromatography (TLC). inchem.orgcaa.go.jpepa.govresearchgate.net

Research findings have demonstrated the effectiveness of GC-MS/MS for multi-residue pesticide analysis, achieving efficient separation, identification, and quantification of numerous compounds, including captafol. thermofisher.comrestek.com The use of specific GC columns, such as Rxi-5ms, can provide reliable separation for compounds with shared ion transitions. restek.com

Table 1 presents example data points related to GC-MS/MS analysis of Captafol, including retention time and ion transitions.

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Captafol | 8.58 | 149.96 | 78.98 | 15 |

| Captafol | 8.58 | 310.92 | 78.98 | 10 |

| Captafol | 20.48 | - | - | - |

| Captafol | 21.22 | 311.06 | 78.94 | 20 |

| Captafol | 21.22 | 311.06 | 276.21 | 10 |

Note: This table is intended to represent data that could be presented in an interactive format.

Studies have reported satisfactory recoveries for captafol in various matrices using GC-based methods, although challenges with recovery for unstable compounds like captafol have also been noted, particularly when homogenization is performed at ambient temperature. researchgate.netthermofisher.com Cryogenic comminution during sample preparation can help minimize the degradation of such pesticides. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful technique for the analysis of this compound and its metabolites, particularly offering advantages for compounds that are thermally labile or less volatile, making them less suitable for GC. researchgate.netperkinelmer.comresearchgate.net LC-MS/MS provides high sensitivity and selectivity through the use of tandem mass spectrometry (MS/MS) and multiple reaction monitoring (MRM) transitions. perkinelmer.com

LC-MS/MS methods have been developed for the simultaneous determination of captafol and its major metabolite, tetrahydrophthalimide (THPI), along with related phthalimide (B116566) fungicides like captan (B1668291) and folpet (B141853) and their respective metabolites, in various food matrices such as fruits, vegetables, and cereals. researchgate.netresearchgate.net This allows for a more comprehensive assessment of residues.

A key advantage of LC-MS/MS for captafol analysis is its ability to minimize thermal degradation issues encountered in GC. researchgate.netresearchgate.net Optimized electrospray ionization (ESI) parameters, such as high cone gas flow and low desolvation temperature, can prevent the degradation of target compounds during the ionization process. researchgate.net

Sample preparation strategies for LC-MS/MS analysis of captafol and its metabolites in complex matrices often involve extraction with acidified solvents like acetonitrile (B52724) or ethyl acetate (B1210297), followed by cleanup steps such as dispersive solid phase extraction (d-SPE) or freezing out of interfering substances. researchgate.netresearchgate.net Dilution of the final extract with acidified water prior to LC-MS/MS analysis can also be beneficial. researchgate.net

Research has shown that LC-MS/MS methods can achieve satisfactory method performance for captafol and THPI, with reported recoveries typically within the acceptable range (e.g., 70-120%) and good precision (e.g., RSDs <10%) in various matrices. researchgate.netresearchgate.net While some studies noted a decrease in sensitivity for captan and folpet by LC-MS/MS compared to SFC-MS/MS, LC-MS/MS still offers significant advantages for the analysis of these compounds and their metabolites. researchgate.net

Table 2 provides example LC-MS/MS data for Captafol, including retention time and ion transitions.

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Captafol | 21.22 | 311.06 | 78.94 | 20 |

| Captafol | 21.22 | 311.06 | 276.21 | 10 |

Note: This table is intended to represent data that could be presented in an interactive format.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry (SFC-MS/MS) is another chromatographic technique that has been explored for the analysis of pesticides, including those related to captafol. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, offering different selectivity compared to GC or LC and the ability to analyze a range of compounds.

While less information is specifically available on the widespread application of SFC for this compound analysis compared to GC-MS and LC-MS/MS, SFC-MS/MS has been investigated for the analysis of related phthalimide fungicides like captan and folpet, and their metabolites. researchgate.net Research suggests that SFC-MS/MS can potentially overcome some of the degradation issues observed with GC-MS/MS for certain unstable compounds. researchgate.net Additionally, chiral SFC methods have been used for the analysis of various pesticides, with captafol listed as a potential analyte in some studies. googleapis.com The application of SFC for captafol analysis may be beneficial for specific separation challenges or when analyzing samples where its unique chromatographic properties offer advantages.

Spectroscopic Characterization Techniques

Spectroscopic methods play a crucial role in the identification, structural elucidation, and quantification of this compound and its metabolites, often complementing chromatographic separations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules, including the metabolites of this compound. Both one-dimensional (1D) NMR, such as ¹H and ¹³C NMR, and two-dimensional (2D) NMR techniques (e.g., COSY, TOCSY, HSQC/HMQC, HMBC, NOESY) are invaluable for assigning atomic connectivities and determining relative stereochemistry. nih.govcore.ac.ukresearchgate.netacdlabs.com

NMR spectroscopy can differentiate between cis and trans isomers based on characteristic differences in chemical shifts and coupling constants, which are influenced by the distinct electronic environments created by the spatial arrangement of atoms. researchgate.nettutorchase.com

NMR spectra for this compound itself are available, providing fundamental structural information. nih.govchemicalbook.com Tetrahydrophthalimide (THPI), a major metabolite of captafol, also has associated NMR data. guidechem.com While specific detailed studies focusing solely on the NMR-based structure elucidation of this compound metabolites in complex biological or environmental matrices were not extensively detailed in the search results, the general principles and advanced NMR techniques are directly applicable to such investigations. Techniques like HPLC-NMR can also be used to analyze metabolites directly in complex mixtures without prior isolation. core.ac.uk Computer-assisted structure elucidation (CASE) software, which utilizes NMR and MS data, can aid in the de novo structure determination of complex metabolites. acdlabs.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identification and Quantification

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. IR spectra for this compound have been recorded and are available in databases. nih.govnist.govchemicalbook.com FTIR spectroscopy has been used in the analysis of gaseous products, such as phosgene (B1210022) and thiophosgene, formed during the thermal decomposition of captafol. researchgate.net IR spectroscopy can be used for compound identification by comparing the spectrum of an unknown sample to reference spectra.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is useful for detecting and quantifying compounds that have chromophores, functional groups that absorb UV-Vis light. UV-Vis spectroscopy is often used in conjunction with chromatographic methods, such as HPLC-UV, for the detection and quantification of analytes. UV-Vis absorption data can contribute to the structure elucidation of complex metabolites. nih.gov While specific detailed UV-Vis absorption data for this compound were not extensively provided, UV-Vis spectroscopy can potentially be used for its identification and quantification if it exhibits suitable absorption characteristics in the measurable range. herts.ac.ukscispace.com UV-Vis spectroscopy can also differentiate between cis and trans isomers in some compounds based on their distinct absorption peaks. researchgate.net

Sample Preparation and Matrix Effects in Environmental and Biological Systems

Effective sample preparation is crucial for the accurate quantification of this compound and its metabolites in complex environmental and biological matrices. These matrices can include soil, water, plant tissue, and biological fluids such as urine and blood. inchem.orgiarc.frfao.orgscispace.comnih.gov Environmental and biological samples often contain interfering substances that can affect the analytical signal, a phenomenon known as matrix effects. thermofisher.commdpi.com These effects can lead to signal suppression or enhancement, impacting the accuracy of quantification.

Sample preparation typically involves extraction of the analytes from the matrix, followed by cleanup steps to remove interfering compounds. Common extraction methods include liquid-liquid extraction using solvents like benzene, ethyl acetate, or acetonitrile. inchem.orgiarc.frcaa.go.jp Solid-phase extraction (SPE) and dispersive solid-phase extraction (dSPE) are frequently employed cleanup techniques. researchgate.netepa.govchromatographyonline.comwindows.net

Matrix effects are a significant concern in pesticide residue analysis. Studies have shown that the composition of the matrix can influence the efficiency of extraction and the performance of the analytical instrument. mdpi.commedrxiv.org For instance, complex matrices with high levels of dissolved solids, salts, organic matter, or lipids can pose considerable challenges. thermofisher.comwindows.net Strategies to mitigate matrix effects often involve optimizing cleanup procedures and using matrix-matched calibration standards. researchgate.netthermofisher.com

Strategies for Minimizing this compound Degradation During Extraction and Homogenization

This compound is prone to degradation during sample preparation, particularly during homogenization and extraction steps. researchgate.netthermofisher.com This degradation can lead to underestimation of the parent compound and potential overestimation of degradation products like THPI. eurl-pesticides.eueurl-pesticides.eu Several strategies are employed to minimize this degradation:

Low Temperature: Keeping temperatures low during sample comminution, extraction, and storage of extracts significantly reduces degradation. eurl-pesticides.eueurl-pesticides.euresearchgate.net Cryogenic comminution, using liquid nitrogen, is a reported strategy to minimize degradation during homogenization. researchgate.netthermofisher.com

pH Control: this compound is unstable under alkaline conditions. inchem.orgnih.govepa.gov Maintaining an acidic pH during extraction and cleanup is crucial to prevent hydrolysis. eurl-pesticides.eueurl-pesticides.euresearchgate.net Acidified extraction solvents, such as ethyl acetate or acetonitrile with added acetic acid or formic acid, are used for this purpose. eurl-pesticides.euresearchgate.net Re-acidification of extracts after cleanup steps, particularly after using sorbents like PSA in QuEChERS that can increase pH, is also recommended. eurl-pesticides.eueurl-pesticides.eu

Minimizing Contact Time: Reducing the contact time between the sample matrix and extraction solvents, especially at higher temperatures or unfavorable pH conditions, can help limit degradation.

Antioxidants: The addition of antioxidants, such as ascorbic acid, during sample milling can help avoid oxidative degradation. researchgate.net

Research findings highlight the importance of these strategies. For example, studies on related compounds like captan and folpet, which share similar lability, demonstrate that decomposition is significant when pH is adjusted to approximately 7. eurl-pesticides.eu Cryogenic milling has been shown to minimize the degradation of captan, captafol, and folpet by more than 70% compared to homogenization at ambient temperature. thermofisher.com

Optimization of Extraction Efficiencies Across Diverse Matrices

Achieving optimal extraction efficiency is essential for accurate quantification of this compound and its metabolites in diverse matrices. The choice of extraction solvent and method depends heavily on the matrix type and the chemical properties of the analytes.

For plant matrices like fruits and vegetables, extraction with organic solvents such as acetone, ethyl acetate, or acetonitrile is common. inchem.orgiarc.frcaa.go.jpresearchgate.net The QuEChERS method, involving acetonitrile extraction followed by salting-out and dSPE cleanup, has been widely applied and modified for various food matrices. mdpi.comchromatographyonline.comwebsiteonline.cn However, this compound and its analogues can present challenges with QuEChERS, and modifications like using acidified solvents or employing ice baths during extraction may be necessary to improve recoveries. chromatographyonline.comwebsiteonline.cn

For environmental matrices like soil and water, different extraction approaches may be employed. Liquid-liquid extraction and SPE are commonly used for isolating organic contaminants from water. epa.govwindows.net For solid environmental samples like soil, techniques such as Soxhlet extraction, pressurized fluid extraction, or microwave extraction with appropriate solvents can be used. epa.govthermofisher.com The mobility of this compound in soil is considered slight in most soils, which can influence extraction strategies. fao.org

Biological matrices such as blood and urine require specific sample preparation protocols. Methods for analyzing pesticide residues in biological fluids often involve extraction followed by cleanup steps like column chromatography or SPE. scispace.comnih.govepa.gov The low concentrations of pesticides typically found in biological samples necessitate methods that effectively extract and concentrate the analytes while removing complex matrix components like fats and proteins. windows.netresearchgate.net

Optimization of extraction efficiency across diverse matrices often involves evaluating different solvents, solvent volumes, extraction times, and cleanup sorbents. Matrix-matched calibration is frequently used to compensate for residual matrix effects that cannot be completely eliminated by cleanup. thermofisher.com

Trace-Level Quantification Methodologies for Environmental and Biological Matrices

Quantifying this compound and its metabolites at trace levels in environmental and biological matrices requires sensitive and selective analytical methodologies. The low detection limits required are often driven by regulatory limits and the need to assess potential exposure risks.

GC-ECD and GC-MS have historically been used for trace-level analysis of organochlorine pesticides, including this compound. iarc.frcaa.go.jpepa.gov GC-ECD offers high sensitivity for halogenated compounds. GC-MS provides greater selectivity through mass analysis, and GC-MS/MS offers even lower detection limits and improved confidence in identification by monitoring specific fragmentation transitions. caa.go.jpepa.gov However, the thermal lability of this compound can be a limitation in GC techniques, potentially leading to degradation in the hot injector port. eurl-pesticides.eueurl-pesticides.eu

LC-MS/MS has become increasingly popular for trace-level pesticide analysis, including compounds like this compound that are prone to thermal degradation. researchgate.netresearchgate.net LC-MS/MS allows for the separation of analytes in the liquid phase at lower temperatures, minimizing thermal decomposition. The tandem mass spectrometry detection provides high sensitivity and selectivity, enabling the quantification of target compounds at very low concentrations in complex matrices. researchgate.netmdpi.com Different ionization modes, such as electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI), can be used with LC-MS/MS, and optimization of these parameters is important for achieving optimal sensitivity. researchgate.netresearchgate.net

Achieving trace-level quantification in environmental and biological matrices often requires robust sample preparation methods that concentrate the analytes and effectively remove matrix interferences. The limits of detection (LODs) and limits of quantification (LOQs) achieved depend on the matrix, the sample size, the extraction efficiency, the effectiveness of the cleanup, and the sensitivity of the analytical instrument. Reported limits of detection for captafol in various matrices using GC-ECD have been around 0.1 ppm (mg/kg). iarc.fr More recent LC-MS/MS methods aim for lower LOQs, with some studies reporting LOQs of 0.01 mg/kg or lower in food matrices. researchgate.netmdpi.com

Environmental Transformation and Biogeochemical Cycling of Cis Captafol

Hydrolytic Degradation Pathways and Reaction Kinetics of cis-Captafol

Hydrolysis is considered a primary pathway for the degradation of this compound in aquatic environments. nih.govnih.gov The molecule contains an unstable tetrachloroethylthio (sulfenyl) moiety, which is susceptible to hydrolytic cleavage. chemicalbook.com

Influence of pH on Hydrolytic Stability and Degradation Rates

The hydrolytic stability and degradation rates of this compound are significantly influenced by pH. nih.govnih.goveurl-pesticides.eu It is rapidly hydrolyzed in both acidic and alkaline media, while hydrolysis is slower in neutral conditions. nih.govchemicalbook.comnih.gov Studies on the hydrolysis of this compound (also referred to as difolatan) have reported half-lives that vary considerably with pH. nih.gov

| pH | Temperature (°C) | Half-life (hours) | Source Index |

| 3.0 | Not specified | 77.8 | nih.gov |

| 7.0 | Not specified | 6.54 | nih.gov |

| 8.0 | Not specified | 0.72 | nih.gov |

| 7 | 28 | 2.5 | nih.gov |

| 5 | 25 | 2.6 | eurl-pesticides.eu |

| 7 | 25 | 1.1 | eurl-pesticides.eu |

| 9 | 25 | 0.018 (1.1 min) | eurl-pesticides.eu |

These data illustrate that the degradation of this compound accelerates significantly with increasing pH in the alkaline range. At pH 9 and 25°C, the half-life is reduced to just over a minute, compared to several hours at neutral and acidic pH. eurl-pesticides.eu

Characterization and Identification of Hydrolytic Products

Hydrolytic cleavage of this compound primarily occurs at the N-S and C-S bonds. nih.gov The major hydrolysis product identified is tetrahydrophthalimide (THPI). chemicalbook.comorst.edunih.govchemicalbook.cominchem.org Other reported hydrolysis products include chloride ion, dichloroacetic acid, and inorganic sulfur in various oxidation states. nih.govinchem.org In the presence of sulfhydryl compounds, such as glutathione (B108866) and cysteine, this compound is rapidly degraded to THPI and chloride ion. nih.govinchem.org This reaction with sulfhydryl compounds is considerably faster than the direct hydrolytic reaction and may be the dominant process in biological systems where these compounds are present. nih.gov THPI can undergo further degradation to tetrahydrophthalimidic acid, and subsequently to phthalic acid and ammonia (B1221849). orst.edu

Photolytic Transformation Processes of this compound

Photolytic transformation can contribute to the degradation of pesticides in the environment, particularly in aquatic systems and on surfaces exposed to sunlight.

Direct and Indirect Photolysis Mechanisms

Studies on the photolysis of this compound and its analog, captan (B1668291), suggest that direct photolysis in water may not be as significant a degradation pathway compared to its rapid hydrolysis. nih.govepa.gov While direct photolysis of captan in sterile buffer solution at pH 5 showed a half-life of approximately 10 hours in both irradiated and dark control samples, indicating hydrolysis as the dominant process, information specifically on this compound's direct photolysis kinetics is limited in the provided results. epa.gov

Photolysis under nitrogen or photooxidation conditions has been shown to produce tetrahydrophthalimide as a main product. chemicalbook.com

Photoproduct Identification and Environmental Significance

The main photoproduct of this compound identified in studies is tetrahydrophthalimide (THPI). chemicalbook.com Photolysis under nitrogen yielded THPI with elemental sulfur and HCl as other products. chemicalbook.com Photooxidation of this compound also produced THPI along with sulfur dioxide, carbon dioxide, and hydrogen chloride. chemicalbook.com The formation of THPI as a major photoproduct is environmentally significant as it is also a primary hydrolysis product and metabolite, indicating common degradation routes across different environmental transformation processes. orst.edunih.gov

Sorption and Desorption Dynamics in Edaphic Systems

Sorption and desorption processes play a critical role in the fate and transport of this compound in soil. These processes influence its mobility, bioavailability, and potential for leaching into groundwater.

This compound is not persistent in soil, with reported half-lives ranging from less than 3 days to around 11 days. chemicalbook.comorst.edunih.govfao.org Laboratory experiments on biodegradation alone in three different soils showed half-lives ranging from 23 to 55 days, suggesting that other processes like hydrolysis also contribute to its dissipation in soil. nih.govfao.org

Based on adsorption coefficient values (Koc values of 2073 and 2120), this compound is expected to have slight mobility in most soils. chemicalbook.com It does not leach readily from basic soils. chemicalbook.comorst.edufao.org Soil type and pesticide concentration can influence the rate of degradation in soil. chemicalbook.com Volatilization from moist soil surfaces is not expected to be a significant fate process for this compound based on its Henry's Law constant. chemicalbook.com

The sorption of organic contaminants in soil is influenced by factors such as soil pH and organic matter content. fiveable.meagriculturejournals.cz Organic matter content, in particular, can increase the sorption capacity for organic contaminants. fiveable.meresearchgate.net While specific detailed research findings on the quantitative sorption and desorption dynamics (e.g., Freundlich or Langmuir isotherms, Kd values) of this compound across various soil types and conditions were not extensively detailed in the provided results, the reported Koc values and limited leaching indicate a moderate to strong affinity for soil particles. chemicalbook.comfao.org This suggests that sorption to soil organic matter and clay minerals likely plays a role in retarding its movement through the soil profile. fiveable.menih.gov

Influence of Soil Organic Matter Content on this compound Adsorption

Soil organic matter (SOM) plays a crucial role in the adsorption of pesticides, including this compound. service.gov.uknmsu.edu The organic carbon normalized adsorption coefficient (Koc) is often used to assess the influence of SOM on a chemical's adsorption behavior. nih.govservice.gov.uk Higher SOM content generally leads to increased adsorption of hydrophobic organic compounds due to partitioning into the organic phase. service.gov.ukau.dk Studies on this compound have reported log Koc values around 3.08 and 3.09, suggesting it is expected to be slightly mobile in soil based on these values. nih.gov However, the heterogeneous nature of SOM and other interactions can still influence adsorption. service.gov.uk The presence of dissolved organic carbon (DOC) from organic amendments can also affect pesticide adsorption, potentially competing for mineral adsorption sites. researchgate.net

Role of Clay Mineralogy and Soil Structure in Sorption Processes

Clay minerals and soil structure also contribute to the sorption of chemicals in soil. researchgate.net Clay minerals provide charged surfaces that can interact with organic compounds through various mechanisms, including cation exchange and adsorption onto mineral surfaces. researchgate.netwur.nl The type and amount of clay minerals present in soil can influence the extent of pesticide sorption. Soil structure, which relates to the arrangement of soil particles and the resulting pore space, affects the transport and accessibility of chemicals to sorption sites. au.dk Differences in the structure and chemical characteristics of soil constituents, as well as their spatial arrangement, are responsible for variations in sorption and desorption. au.dk Physical processes like diffusion into nanopores can also contribute to the sequestration of hydrophobic pollutants. au.dk

Modeling Sorption Kinetics and Isotherms

Leaching and Mobility Studies in Terrestrial and Aquatic Environments

Leaching and mobility studies assess the potential for this compound and its degradates to move through soil profiles and into water bodies. The mobility of a pesticide in soil is inversely related to its sorption capacity. fao.orgresearchgate.net

Potential for Groundwater Contamination from this compound Transport

The potential for groundwater contamination by this compound is a concern. epa.govinchem.orglsuagcenter.com While this compound itself is considered to have slight mobility in most soils based on its adsorption coefficient values, its potential to reach groundwater depends on factors such as soil type, organic matter content, and the amount of water moving through the soil profile. nih.govfao.orglsuagcenter.com Studies have indicated that this compound does not move significantly through soil columns and is not expected to accumulate in water leaching from treated areas. inchem.org However, there have been concerns raised regarding the contamination of groundwater by this compound and its metabolites, with requirements for additional data on the mobility and fate of its degradates. epa.gov Pesticides with high water solubility and low adsorption to soil particles have a greater tendency to leach to groundwater. fao.orglsuagcenter.com

Effects of Soil Freezing and Thawing Cycles on Leaching Behavior

The effects of soil freezing and thawing cycles on the leaching behavior of this compound were not specifically detailed in the provided search results. However, freezing and thawing processes can alter soil structure, affecting water movement and potentially influencing the transport of chemicals. Changes in soil structure due to freezing and thawing could impact the pathways and rates of leaching for pesticides and their degradates.

Factors Influencing Mobility of this compound Degradates

The mobility of this compound degradates is a crucial aspect of its environmental fate. Captafol (B1668290) degrades through hydrolysis, yielding tetrahydrophthalimide (THPI), chloride ion, dichloroacetic acid, and inorganic sulfur. inchem.org In the presence of sulfhydryl compounds, THPI and chloride ion are rapidly formed. nih.govinchem.org While this compound is generally immobile or slightly mobile in soil, aged residues and degradates may exhibit different mobility characteristics. epa.gov Data gaps exist regarding the mobility and fate of this compound metabolites and degradates in soil, and further studies have been required to address these uncertainties. epa.gov The properties of the degradates, such as their water solubility and affinity for soil organic matter and clay minerals, will influence their potential for leaching and transport in the environment. For instance, THPI, a major metabolite, has been shown to degrade in soil with varying half-lives depending on the soil conditions. epa.gov The mobility of degradates is expected to influence the potential for groundwater contamination. epa.gov

Volatilization and Atmospheric Transport Considerations

The atmospheric transport of pesticides is a crucial aspect of their environmental fate, influencing their potential for widespread distribution and deposition in non-target areas. Volatilization, the process by which a substance moves from a solid or liquid phase into the gas phase, is the primary mechanism by which pesticides enter the atmosphere from treated surfaces such as soil and plants. Once in the atmosphere, these compounds can be transported over varying distances before being removed through deposition processes.

The extent to which a chemical will volatilize is largely governed by its physical and chemical properties, particularly its vapor pressure and Henry's Law constant. Substances with higher vapor pressures and Henry's Law constants tend to volatilize more readily.

For this compound, its volatility and subsequent atmospheric transport are influenced by its specific physical characteristics.

Vapor Phase Behavior and Particulate Association of this compound

The behavior of this compound in the atmosphere, specifically whether it exists primarily in the vapor phase or adsorbed onto particulate matter, is largely determined by its vapor pressure. An extrapolated vapor pressure of 8.27 x 10⁻⁹ mm Hg at 25 °C indicates that this compound is expected to exist solely in the particulate phase in the ambient atmosphere. nih.govchemicalbook.com Another reported vapor pressure at 20 °C is less than 1.3 x 10⁻⁹ mbar (approximately 9.75 x 10⁻¹⁰ mm Hg). orst.edu A vapor pressure of 1.1 x 10⁻⁶ Pa at 20 °C (approximately 8.25 x 10⁻⁹ mm Hg) has also been reported. chemicalbook.com These low vapor pressure values suggest a strong tendency to associate with airborne particles rather than remaining as a gas.

The Henry's Law constant is another important parameter, indicating the partitioning of a chemical between water and air. A reported Henry's Law constant for this compound is 2.7 x 10⁻⁹ atm-cu m/mole. nih.govchemicalbook.com Another value provided is 3.30 x 10⁻¹ Pa m³/mol at 25 °C. herts.ac.uk These values suggest that volatilization from moist soil or water surfaces is not expected to be a significant fate process for this compound. nih.govchemicalbook.com

Based on these properties, this compound in the atmosphere is predicted to be predominantly associated with particulate matter. nih.govchemicalbook.comnih.gov This association with particles has significant implications for its atmospheric transport and removal.

Data on the physical properties relevant to volatilization:

| Property | Value | Temperature (°C) | Source |

| Vapor Pressure | 8.27 x 10⁻⁹ mm Hg | 25 | nih.govchemicalbook.com |

| Vapor Pressure | < 1.3 x 10⁻⁹ mbar (~9.75 x 10⁻¹⁰ mm Hg) | 20 | orst.edu |

| Vapor Pressure | 1.1 x 10⁻⁶ Pa (~8.25 x 10⁻⁹ mm Hg) | 20 | chemicalbook.com |

| Henry's Law Constant | 2.7 x 10⁻⁹ atm-cu m/mole | Not specified | nih.govchemicalbook.com |

| Henry's Law Constant | 3.30 x 10⁻¹ Pa m³/mol | 25 | herts.ac.uk |

While predicted to exist solely in the particulate phase based on vapor pressure, some reports suggest that this compound might be present in the air or act through the vapor phase. nih.gov Studies have detected this compound in air spray-drift during field applications. nih.gov

Wet and Dry Atmospheric Deposition Processes

Once this compound is present in the atmosphere, primarily associated with particulate matter, the main removal processes are wet and dry deposition. nih.govchemicalbook.comnih.gov

Dry deposition involves the settling of particles from the atmosphere onto surfaces due to gravity, as well as turbulent transfer and impaction. The rate of dry deposition is influenced by particle size, meteorological conditions, and the characteristics of the receiving surface.

Wet deposition, on the other hand, occurs when atmospheric particles or gases are scavenged by precipitation (rain, snow, fog) and deposited onto the Earth's surface. This process is particularly effective at removing particulate-bound substances from the atmosphere.

Given that this compound is expected to exist predominantly in the particulate phase in the atmosphere, both wet and dry deposition are considered significant pathways for its removal from the air. nih.govchemicalbook.comnih.gov These processes contribute to the deposition of this compound onto soil, water bodies, and vegetation, representing a route of environmental exposure in areas away from the point of application.

The efficiency of wet and dry deposition in removing particulate-bound pesticides like this compound from the atmosphere plays a crucial role in determining their atmospheric residence time and the potential for long-range transport.

| Atmospheric Removal Process | Description | Relevance for this compound (Particulate Phase) |

| Dry Deposition | Settling of particles, turbulent transfer, impaction onto surfaces. | Significant removal pathway. nih.govchemicalbook.comnih.gov |

| Wet Deposition | Scavenging by precipitation (rain, snow, fog) and deposition onto surfaces. | Significant removal pathway. nih.govchemicalbook.comnih.gov |

Biological and Enzymatic Transformation of Cis Captafol

Microbial Degradation Pathways and Mechanisms

Microbial degradation is a primary mechanism for the breakdown of pesticides in the environment. uliege.be The biochemical versatility of microorganisms allows them to utilize xenobiotic compounds, such as cis-Captafol, as a source of nutrients through various enzymatic processes. mdpi.com

The isolation of microorganisms capable of degrading specific pesticides is a critical first step in developing bioremediation strategies. The primary method used is the enrichment culture technique. This process involves collecting soil or water samples from pesticide-contaminated sites and incubating them in a minimal salt medium where the target pesticide, in this case, this compound, is the sole source of carbon and energy. soeagra.comresearchgate.net Microorganisms that thrive and multiply in these conditions are then isolated, purified, and identified.

While specific studies isolating this compound-degrading microorganisms are not extensively documented, research on the structurally similar fungicide Captan (B1668291) provides significant insights. A strain of Bacillus circulans has been identified that utilizes Captan as its sole carbon and energy source. researchgate.net Given the structural similarity, it is probable that bacteria from genera known for pesticide degradation, such as Bacillus, Pseudomonas, Acinetobacter, and Burkholderia, possess the capability to degrade this compound. researchgate.netmdpi.com

Characterization of these isolates typically involves:

Morphological and Biochemical Tests: Gram staining, cell morphology analysis, and various biochemical assays to determine metabolic capabilities. nih.gov

Molecular Identification: Sequencing of the 16S rDNA gene is a standard method for the precise identification of bacterial species. soeagra.com

Degradation Efficiency: Quantitative analysis, often using gas chromatography (GC) or high-performance liquid chromatography (HPLC), to measure the rate and extent of pesticide degradation by the isolated strain. nih.gov

Table 1: Genera of Bacteria with Known Pesticide Degradation Capabilities

| Bacterial Genus | Examples of Pesticides Degraded | Reference |

|---|---|---|

| Bacillus | Captan, Chlorpyrifos, Malathion | researchgate.netmdpi.com |

| Pseudomonas | Chlorpyrifos, Endosulfan | researchgate.net |

| Paenibacillus | Lindane, Endrin, p,p'-DDT | mdpi.com |

| Acinetobacter | Chlorpyrifos | researchgate.net |

| Burkholderia | Dimetoate | researchgate.net |

| Kocuria | Chlorpyrifos, Malathion | nih.gov |

The microbial breakdown of this compound is initiated by enzymatic cleavage of the molecule. The key chemical reaction governing the degradation of chloroalkylthio fungicides is the rapid reaction with thiol groups or a slower hydrolysis that cleaves the nitrogen-sulfur (N-S) bond. inchem.orgresearchgate.net

Hydrolases: This class of enzymes is crucial for the initial degradation step. The hydrolysis of the N-S bond in this compound results in the formation of tetrahydrophthalimide (THPI) and the release of the tetrachloroethylthio side chain. inchem.org Studies on Captan degradation by Bacillus circulans confirm that the pathway begins with an initial hydrolysis to yield cis-1,2,3,6-tetrahydrophthalimide (B155146). researchgate.net Amidase enzymes may also be involved in the subsequent opening of the imide ring. frontiersin.org

Dehalogenases: The tetrachloroethylthio side chain contains multiple chlorine atoms. Dehalogenase enzymes are responsible for cleaving carbon-halogen bonds, a critical step in detoxifying organochlorine compounds and making the carbon skeleton available for further metabolism. researchgate.net

Oxidoreductases: This broad category of enzymes, including monooxygenases and dioxygenases like cytochrome P450s, plays a vital role in pesticide metabolism. researchgate.netnih.gov These enzymes introduce oxygen atoms into the aromatic ring or side chains, often destabilizing the structure and facilitating ring cleavage, which is essential for complete mineralization.

The stepwise enzymatic breakdown of this compound results in a series of intermediate metabolites. Based on its chemical structure and pathways established for related fungicides, the primary biotransformation products can be predicted.

The initial hydrolysis yields two main fragments:

Tetrahydrophthalimide (THPI): This is a known, stable metabolite of both Captafol (B1668290) and Captan. inchem.orgnih.govnih.gov

1,1,2,2-tetrachloroethylsulfenyl moiety: This reactive side chain is further degraded.

The THPI moiety undergoes further transformation. In the pathway documented for Captan, the imide ring is opened to form cis-1,2,3,6-tetrahydrophthalamidic acid, which is then metabolized to o-phthalic acid and subsequently to protocatechuic acid. researchgate.net This protocatechuate is a central intermediate in the degradation of many aromatic compounds and can be funneled into the tricarboxylic acid (TCA) cycle. nih.gov

Mineralization refers to the complete degradation of an organic compound into inorganic substances such as carbon dioxide, water, and mineral salts. mdpi.com The microbial catabolism of this compound through pathways that lead to intermediates like protocatechuate, which can enter central metabolic cycles, demonstrates a strong potential for complete mineralization. researchgate.net

Table 2: Potential Biotransformation Products of this compound

| Parent Compound | Initial Reaction | Primary Metabolites | Subsequent Metabolites |

|---|---|---|---|

| This compound | Hydrolysis of N-S bond | Tetrahydrophthalimide (THPI) | cis-1,2,3,6-tetrahydrophthalamidic acid |

| 1,1,2,2-tetrachloroethylsulfenyl moiety | Dichloroacetic acid, Chloride ions | ||

| Subsequent Ring Opening | o-phthalic acid | Protocatechuic acid |

Metabolite pathway based on the degradation of the structurally similar fungicide Captan. researchgate.net

While single microbial strains can degrade pesticides, microbial consortia—communities of multiple, interacting species—often exhibit enhanced degradation capabilities. researchgate.net This is because complex compounds may require a series of enzymatic steps that no single organism possesses. In a consortium, the metabolic burden is divided among different strains. researchgate.net

The advantages of using microbial consortia for degrading pollutants like this compound include:

Synergistic Metabolism: Different species can carry out sequential steps in a degradation pathway. One species might perform the initial hydrolysis, while another breaks down the resulting intermediates. researchgate.net

Increased Resilience: Mixed cultures are often more adaptable and stable within a given growth environment compared to isolated bacteria.

Co-metabolism: Some microbes can break down a compound from which they derive no energy, a process supported by the growth of other microbes on different substrates.

Enhanced Bioavailability: Certain members of a consortium may produce biosurfactants that increase the solubility and availability of hydrophobic pesticides for degradation by other members.

Research has shown that consortia of bacteria and fungi can be particularly effective in degrading complex waste mixtures and recalcitrant compounds. mdpi.comnih.gov

Plant Metabolism of this compound

Once applied, fungicides can be taken up by plants, where they undergo translocation and metabolic transformation. The nature of these processes depends on the physicochemical properties of the fungicide and the physiology of the plant.

The movement of a fungicide within a plant is a key aspect of its efficacy and metabolic fate. Fungicides are broadly classified by their mobility as either contact or penetrant (systemic). wisc.edu Penetrant fungicides are absorbed into the plant tissue.

Uptake: this compound, as a penetrant fungicide, can be absorbed by plants through two primary routes: the roots from the soil and the leaves following foliar application. nih.gov Root uptake is influenced by the compound's water solubility and its octanol-water partition coefficient (log KOW), which affects its movement from soil water into root tissues. nih.gov

Translocation: Following uptake, systemic fungicides are transported within the plant's vascular system. Most penetrant fungicides exhibit acropetal mobility, meaning they are transported upward from the point of entry in the xylem, which is the plant's water-conducting tissue. pnwhandbooks.orgcabidigitallibrary.org This movement follows the transpiration stream, distributing the compound towards the leaves and leaf margins. pnwhandbooks.org This ensures the protection of new growth that emerges after the fungicide application.

Subcellular Distribution: Once inside plant cells, this compound and its metabolites are partitioned into different subcellular compartments. The specific distribution determines the site of metabolic activity and potential phytotoxicity. Studies on other pesticides have shown that these compounds can accumulate in various locations:

Cell Wall: The cell wall can act as a primary storage compartment, binding the compound and limiting its entry into the protoplast.

Vacuole: Metabolites are often sequestered in the central vacuole, effectively removing them from metabolically active parts of the cell like the cytosol and chloroplasts.

Cytosol and Organelles: The compound may remain in the cytosol or be transported into organelles like chloroplasts and mitochondria, where it can be metabolized by various enzymes. researchgate.net

The precise subcellular distribution of this compound has not been specifically detailed, but the general principles of xenobiotic metabolism in plants suggest a complex partitioning between the cell wall, vacuole, and cytoplasm. researchgate.net

Metabolic Fate and Biotransformation Pathways in Various Plant Species

The metabolism of this compound is generally similar across different plant species and analogous to the pathways observed in animals. Upon application, this compound and/or its metabolites can be absorbed by the roots and shoots of plants and subsequently translocated within the plant tissues orst.edu. The degradation of this compound in plants is primarily characterized by two main pathways:

Hydrolysis: The molecule can undergo hydrolytic cleavage at the N-S bond. This process is a significant route for the breakdown of the parent compound.

Reaction with Sulfhydryl Compounds: A more rapid degradation pathway involves the reaction of this compound with endogenous sulfhydryl-containing molecules, such as glutathione (B108866) (GSH) and cysteine nih.gov. This reaction is considerably faster than hydrolysis nih.gov.

The half-life of this compound on most crops is relatively short, typically less than five days, ensuring that residues are often below tolerance limits by the time of harvest orst.edu.

While specific, detailed metabolic pathways for a wide variety of individual plant species are not extensively documented in publicly available literature, the general consensus points to the prevalence of these two primary degradation routes across different crops, including fruits and vegetables nih.gov.

Identification of Plant-Derived Metabolites

The biotransformation of this compound in plants leads to the formation of several metabolites. The principal and most frequently identified metabolite is tetrahydrophthalimide (THPI) orst.edunih.gov. THPI is a product of both the hydrolytic cleavage of the N-S bond and the reaction with sulfhydryl compounds nih.govnih.gov.

Further degradation of THPI can occur, leading to the formation of tetrahydrophthalimidic acid , which can then be metabolized to phthalic acid and ammonia (B1221849) orst.edu.

Another identified metabolite is dichloroacetic acid , which originates from the tetrachloroethylthio moiety of the parent molecule orst.edunih.gov. In addition to these major metabolites, the reaction with sulfhydryl compounds can lead to the formation of transient conjugates.

A summary of the primary plant-derived metabolites of this compound is presented in the table below.

| Metabolite Name | Parent Moiety Origin |

| Tetrahydrophthalimide (THPI) | Cyclohexene (B86901) dicarboximide structure |

| Dichloroacetic acid | Tetrachloroethylthio side chain |

| Tetrahydrophthalimidic acid | Further metabolism of THPI |

| Phthalic acid | Further metabolism of THPI |

| Ammonia | Further metabolism of THPI |

Endogenous Plant Enzymes Involved in this compound Transformation

The enzymatic machinery within plant cells plays a pivotal role in the detoxification of xenobiotics like this compound. The rapid conjugation of this compound with glutathione strongly suggests the involvement of Glutathione S-transferases (GSTs) . GSTs are a large and diverse family of enzymes known to catalyze the conjugation of glutathione to a wide array of electrophilic compounds, a crucial step in the detoxification of pesticides and other toxins in plants nih.govijbs.comnih.gov. Plant GSTs are classified into several classes, including phi, tau, theta, zeta, and lambda, with the phi and tau classes being particularly abundant and involved in herbicide detoxification nih.gov. The genome of tomato (Solanum lycopersicum), for instance, contains a large family of GST genes, highlighting their importance in stress response and detoxification pathways nih.govplos.org. Similarly, GSTs are recognized for their essential roles in the defense mechanisms of potato (Spongospora subterranea) against pathogens, which involves detoxification and redox regulation researchgate.net.

In addition to GSTs, other classes of enzymes may be involved in the breakdown of this compound and its metabolites. Hydrolases , such as esterases and amidases , are known to be involved in the metabolism of various pesticides by cleaving ester and amide bonds frontiersin.orgnih.gov. While direct evidence for specific hydrolases acting on the N-S bond of this compound in plants is limited, their general role in pesticide degradation makes them potential candidates for the hydrolytic pathway of this compound metabolism nih.govresearchgate.netnih.gov.

The table below summarizes the key endogenous plant enzymes likely involved in this compound transformation.

| Enzyme Class | Proposed Role in this compound Transformation |

| Glutathione S-transferases (GSTs) | Catalyze the conjugation of glutathione to the electrophilic sulfur atom of this compound, leading to the cleavage of the N-S bond and formation of a glutathione conjugate and THPI. |

| Hydrolases (e.g., Esterases, Amidases) | Potentially responsible for the hydrolytic cleavage of the N-S bond, leading to the formation of THPI and other degradation products. |

In Vitro Biochemical Transformations of this compound

In vitro studies provide valuable insights into the chemical and enzymatic reactions that contribute to the transformation of this compound at a molecular level.

Reactions with Cellular Sulfhydryl Compounds (e.g., Glutathione, Cysteine)

The reaction of this compound with cellular sulfhydryl compounds, particularly glutathione (GSH) and cysteine, is a key detoxification mechanism. In the presence of these thiols, this compound is rapidly degraded nih.gov. The nucleophilic thiol group of glutathione or cysteine attacks the electrophilic sulfur atom of the tetrachloroethylthio moiety of this compound. This nucleophilic attack leads to the cleavage of the N-S bond, resulting in the formation of THPI and a corresponding sulfhydryl-containing adduct nih.gov.

Studies have shown that this reaction is significantly faster than the hydrolytic degradation of this compound, indicating its biological importance in the rapid detoxification of the fungicide nih.gov. The reaction with L-cysteine has been shown to be protective against the effects of captafol in biological systems nih.gov.

The primary products of these in vitro reactions are:

Tetrahydrophthalimide (THPI)

Glutathione conjugate (in the case of reaction with GSH)

Cysteine conjugate (in the case of reaction with cysteine)

Chloride ions nih.gov

Elucidation of Enzyme-Mediated Cleavage Mechanisms

The cleavage of the N-S bond in this compound is a critical step in its metabolism and can be mediated by enzymes. As discussed in section 5.2.4, Glutathione S-transferases (GSTs) are the primary candidates for catalyzing the reaction between this compound and glutathione. GSTs facilitate the nucleophilic attack of the glutathione thiolate anion on the electrophilic center of the xenobiotic substrate nih.govnih.gov. In the case of this compound, the enzyme would bind both glutathione and the fungicide, orienting them in a way that promotes the efficient cleavage of the N-S bond and the formation of the glutathione conjugate. While the direct enzymatic cleavage of this compound by plant GSTs has not been extensively detailed in the literature, the well-established role of GSTs in conjugating other xenobiotics with similar reactive sites provides a strong basis for this mechanism nih.govijbs.com.

The hydrolytic cleavage of the N-S bond could potentially be facilitated by hydrolases such as esterases or amidases , although specific enzymes have not yet been identified for this compound in plants frontiersin.orgnih.gov. These enzymes catalyze the addition of water across a chemical bond, which in this case would be the N-S bond of the fungicide.

The table below outlines the proposed enzyme-mediated cleavage mechanisms for this compound.

| Enzyme Class | Proposed Cleavage Mechanism |

| Glutathione S-transferases (GSTs) | Catalyzes the nucleophilic attack of glutathione on the sulfur atom of the tetrachloroethylthio group, leading to the displacement of the tetrahydrophthalimide moiety. |

| Hydrolases (e.g., Esterases, Amidases) | May catalyze the direct hydrolysis of the N-S bond by facilitating the addition of a water molecule, resulting in the formation of tetrahydrophthalimide and a sulfur-containing side chain. |

Molecular and Cellular Mechanisms of Action and Interaction of Cis Captafol

Mechanisms of Fungicidal Activity at the Molecular Level

The fungicidal efficacy of cis-Captafol stems from its ability to interfere with crucial cellular processes in fungi at the molecular level. Its mode of action is characterized by a broad-spectrum attack on essential biomolecules and pathways, leading to the inhibition of fungal growth and proliferation.

Interactions with Essential Cellular Thiols and Proteins in Fungi

A primary mechanism of this compound's fungitoxicity is its high reactivity towards sulfhydryl (-SH) groups present in essential cellular thiols and proteins. This interaction is a key feature of phthalimide (B116566) fungicides. The compound readily reacts with low-molecular-weight thiols, such as glutathione (B108866) and cysteine, which are vital for maintaining the cellular redox balance and protecting against oxidative stress. By depleting these critical thiols, this compound disrupts cellular homeostasis and detoxification processes.

Furthermore, this compound's reactivity extends to the cysteine residues within various proteins, including enzymes. This interaction can lead to the formation of covalent bonds, altering the three-dimensional structure of the proteins and consequently inactivating them. The non-specific nature of this thiol-reactivity allows this compound to affect a wide range of proteins, contributing to its multi-site fungicidal activity. This broad impact makes it difficult for fungi to develop resistance through single-gene mutations.

Inhibition of Fungal Enzyme Systems and Metabolic Pathways

The interaction of this compound with proteins directly translates to the inhibition of numerous enzyme systems and metabolic pathways essential for fungal survival. Research has demonstrated that captafol (B1668290) can suppress the activity of several key enzymes. For instance, it has been shown to inhibit topoisomerases I and II, enzymes that are crucial for managing DNA topology during replication and transcription. Specifically, captafol was found to inhibit the activity of topoisomerase I by 10-20% in the 10-100 microM range and topoisomerase II by 50% at a 1 microM concentration researchgate.net.

Additionally, studies have indicated that captafol can depress the activity of enzymes involved in cellular metabolism, such as invertase, amylase, and dehydrogenase nih.gov. The inhibition of these enzymes disrupts critical metabolic pathways, including carbohydrate metabolism and cellular respiration. The general disruption of fungal respiration and metabolism is considered a significant aspect of the fungicidal action of phthalimide compounds cabidigitallibrary.org. By interfering with these fundamental processes, this compound effectively deprives the fungal cell of the energy and molecular building blocks necessary for growth and maintenance.

Effects on Fungal Spore Germination and Mycelial Growth

This compound exerts a potent inhibitory effect on both fungal spore germination and subsequent mycelial growth. The disruption of the cytoplasmic membrane is one of the observed cytological abnormalities induced by captafol cabidigitallibrary.org. This damage to the cell membrane compromises its integrity, leading to leakage of cellular contents and disrupting the electrochemical gradients essential for cellular function.

The culmination of the aforementioned molecular interactions—depletion of essential thiols, inactivation of critical enzymes, and disruption of metabolic pathways—prevents the complex series of events required for a dormant spore to transition into a viable, growing hypha. This inhibition of germination is a critical aspect of its protective fungicidal action, preventing the initiation of fungal infections. For fungi that have already established mycelial growth, this compound's continued assault on cellular processes leads to growth inhibition and eventual cell death.

Genotoxicity and Mutagenicity Mechanisms

Beyond its fungicidal properties, this compound is recognized for its genotoxic and mutagenic potential. These effects are a consequence of its ability to interact with and damage the genetic material of cells.

Induction of DNA Damage and DNA Repair Pathway Responses